甲基-d3 甲酸酯

描述

Synthesis Analysis

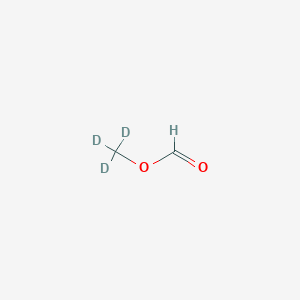

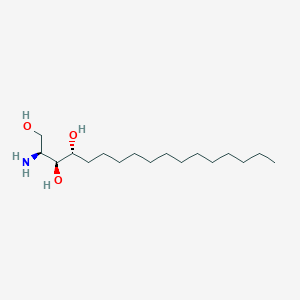

Methyl-d3 Formate can be synthesized from Formic acid and Methanol-d4 . The synthesis process involves the use of boron trifluoride methanol complex at 0 - 70 degrees Celsius under an inert atmosphere .Molecular Structure Analysis

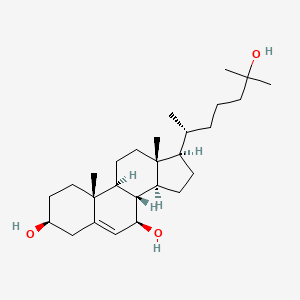

The molecular formula of Methyl-d3 Formate is C2HD3O2 . The molecular weight is 63.0704 . The vibrational and electronic energy levels of Methyl-d3 Formate have been studied, providing insights into its molecular structure .Chemical Reactions Analysis

The reaction kinetics of Methyl Formate have been explored in various studies. For instance, the reaction pathways and potential energy profiles for H-abstraction, addition, and addition–dissociation reactions of Methyl Formate with NO2 have been theoretically explored .Physical And Chemical Properties Analysis

Methyl-d3 Formate is a colorless liquid . It has a molecular weight of 63.0704 . More detailed physical and chemical properties may be available from specialized databases or scientific literature .科学研究应用

天体物理应用甲酸甲酯,包括其氘代同位素,已在天体物理学背景下得到广泛研究。例如,它是在含有 CO 和 CH3OH 的冰冷晶粒幔的宇宙离子辐照后在固态中形成的,然后在冰冷晶粒幔解吸后释放到气相中。这个过程有助于理解致密分子云中的复杂有机分子 (Modica 和 Palumbo,2010 年)。此外,还探讨了在热星冠中氘代甲酸甲酯的形成,揭示了在晶粒上的自由基-自由基缔合对于解释某些原恒星中观察到的丰度是必要的 (Awad、Coutens、Viti 和 Holdship,2021 年)。

燃烧和动力学研究甲酸甲酯是燃烧研究的焦点,其氧化机理在各种实验环境中得到研究。例如,已经对甲酸甲酯的氧化进行了分析,包括可变压力流动反应器、激波管环境和球形火焰的层流燃烧速度。这些研究有助于为甲酸甲酯氧化建立一个详细的化学动力学模型,帮助理解其在燃烧过程中的作用 (Dooley 等人,2010 年)。

化学反应动力学和催化对甲酸甲酯的研究还深入到化学反应动力学和催化的领域。例如,甲酸甲酯分子在低能电子附着后解离,提供了对该分子在各种条件下的稳定性和反应性的见解,这对于其在星际化学中以及可能在工业应用中的作用至关重要 (Feketeová 等人,2018 年)。此外,在低温下甲醇在负载的 Pd 纳米颗粒上氧化为甲酸甲酯,提供了与催化和工业合成过程相关的反应机理的见解 (Wojcieszak 等人,2014 年)。

安全和危害

未来方向

Research on Methyl Formate and its variants continues to be a topic of interest. For instance, studies are being conducted on the reaction kinetics of Methyl Formate for implications in ignition behavior of Methyl Formate/NO2 mixtures . Additionally, Methyl Formate has been used as a model ester to study the combustion mechanisms of much more complex biodiesel mixtures .

作用机制

Methyl-d3 formate, also known as trideuteriomethyl formate, is a compound with the molecular formula C2HD3O2 . This article will explore its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.

Target of Action

Methyl-d3 formate primarily interacts with proton-bound solvent clusters of water, methanol, and ethanol . These clusters act as bifunctional acid-base catalysts, facilitating proton transfers between the primary reacting species .

Mode of Action

The interaction of Methyl-d3 formate with its targets results in the formation of protonated methyl formate . This process involves the loss of a solvent molecule from the initial encounter complex . The reaction is thought to proceed via the migration of the methyl group of Methyl-d3 formate, forming a loosely bound complex between neutral CH4 and an ion comprising (CH3OH)(CO2)H+ .

Biochemical Pathways

Methyl-d3 formate is involved in the hydrolytic reaction of methyl formate, formamide, and urea with one water molecule . These reactions are catalyzed by additional water molecules acting as bifunctional acid-base catalysts . The alternative mechanisms include the common addition-elimination mechanism via a tetrahedral intermediate, and a concerted SN-like mechanism without a reaction intermediate .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, Excretion) properties of Methyl-d3 formate is currently limited. It’s worth noting that the compound’s molecular weight is 630704 , which may influence its absorption and distribution within the body

Result of Action

Formate, a related compound, has been shown to prime cancer cells toward an invasive phenotype and promote the seeding capacity of breast cancer cells in vivo

Action Environment

The action of Methyl-d3 formate can be influenced by environmental factors. For instance, it has been proposed as an efficient and practical hydrogen storage material . Its dehydrogenation system is highly active and selective, demonstrating its application potential in various environments .

属性

IUPAC Name |

trideuteriomethyl formate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O2/c1-4-2-3/h2H,1H3/i1D3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZIHFWKZFHZASV-FIBGUPNXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

63.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![15,17,21-Trioxa-3,6,9,12-tetraaza-16-phosphapentatriacontanoic acid, 3,6,9-tris(carboxymethyl)-16-hydroxy-11,22-dioxo-19-[(1-oxotetradecyl)oxy]-, 16-oxide, ammonium salt (1:5), (19R)-](/img/structure/B3044053.png)

![Hexadecanoic acid, (1R)-1-[[[[2-[(2,4-dinitrophenyl)amino]ethoxy]hydroxyphosphinyl]oxy]methyl]-1,2-ethanediyl ester, monoammonium salt](/img/structure/B3044059.png)

![Azane;[(2S)-3-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-hydroxyphosphoryl]oxy-2-hydroxypropyl] (Z)-octadec-9-enoate](/img/structure/B3044060.png)

![3,5,9-Trioxa-4-phosphatricos-18-en-1-aminium, 4-hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxo-9-tetradecen-1-yl)oxy]-, inner salt, 4-oxide, (7R,18Z)-](/img/structure/B3044067.png)

![2-[2,3-bis[[(E)-octadec-9-enoyl]oxy]propoxy-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B3044068.png)

![Disodium;[3-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-oxidophosphoryl]oxy-2-hydroxypropyl] [(2R)-2,3-di(hexadecanoyloxy)propyl] phosphate](/img/structure/B3044071.png)